

crystal structure of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

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An In-Depth Technical Guide to the Crystallographic Analysis of **Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate**

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant agents. The targeted compound, **Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate**, combines this privileged heterocycle with an electron-withdrawing nitrophenyl group, suggesting a high potential for novel pharmacological activity. Structural elucidation at the atomic level through single-crystal X-ray diffraction (SC-XRD) is paramount for understanding its physicochemical properties, predicting its interactions with biological targets, and guiding rational drug design. While a public record of this specific crystal structure is not available, this guide provides a comprehensive, field-proven technical framework for its synthesis, crystallization, and complete crystallographic analysis. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology from first principles to final structural refinement and interpretation.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a class of heterocyclic compounds that command significant attention in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anti-

inflammatory, anticancer, and antiviral properties.[1][2] The thiazole ring acts as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. The specific substitution pattern on the thiazole core dictates its steric and electronic profile, thereby modulating its therapeutic efficacy and selectivity.

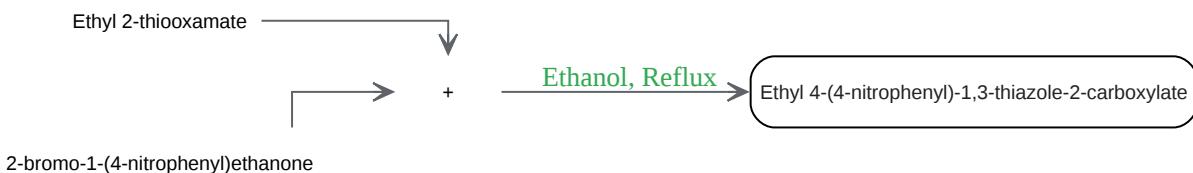
The title compound, **Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate**, is of particular interest. The 4-nitrophenyl substituent is a known modulator of biological activity, often influencing cytotoxicity and enzyme inhibition.[1][3] The ethyl carboxylate group at the 2-position provides a potential site for hydrogen bonding and further chemical modification. A definitive understanding of the three-dimensional arrangement of these functional groups, as well as the intermolecular forces governing the crystal packing, is essential for any structure-activity relationship (SAR) studies. This guide, therefore, outlines a complete and self-validating workflow to determine this crucial crystal structure.

Synthesis and Characterization

A reliable synthesis yielding a high-purity compound is the prerequisite for successful crystallization. The Hantzsch thiazole synthesis, first described in 1887, remains a highly efficient and versatile method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α -haloketone with a thioamide.

Proposed Synthetic Pathway

The target compound can be synthesized via the reaction of ethyl 2-thiooxamate with 2-bromo-1-(4-nitrophenyl)ethanone.



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Caption: Proposed Hantzsch synthesis route.

Detailed Experimental Protocol: Synthesis

- Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and ethyl 2-thiooxamate (1.1 eq).
- Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of α -haloketone).
- Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[6]
- Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
- Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.
- Confirmation: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques (^1H NMR, ^{13}C NMR, FT-IR, and HRMS) before proceeding to crystallization trials.

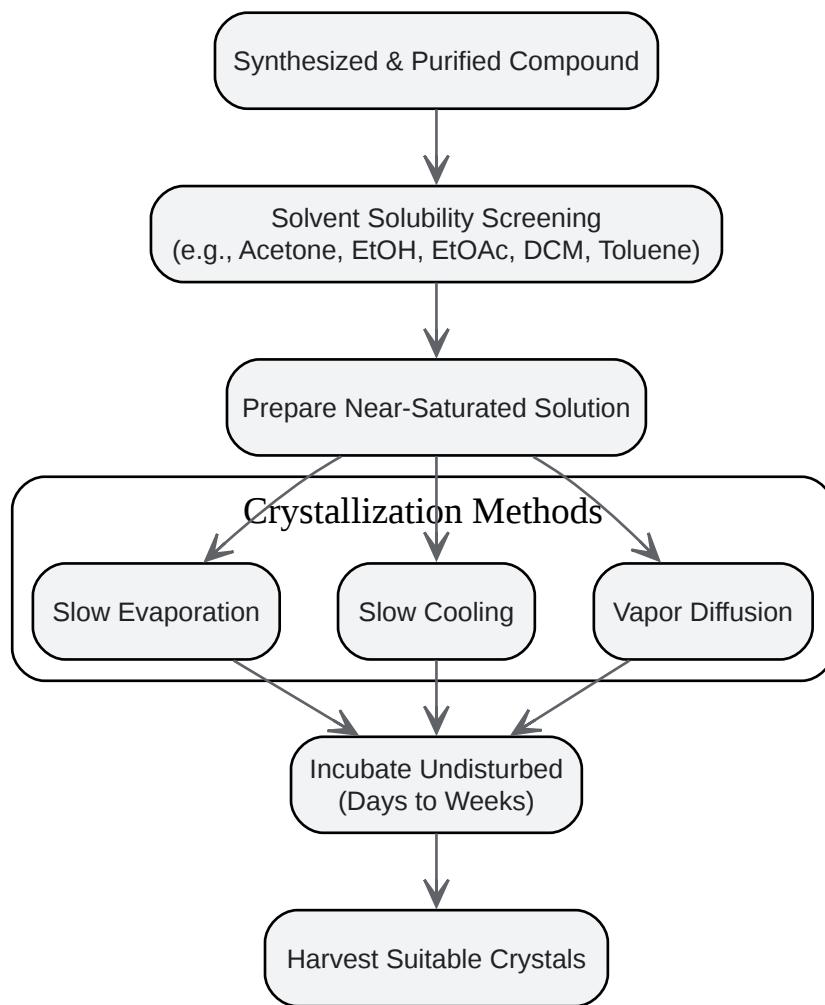
Single Crystal Growth: The Gateway to Diffraction

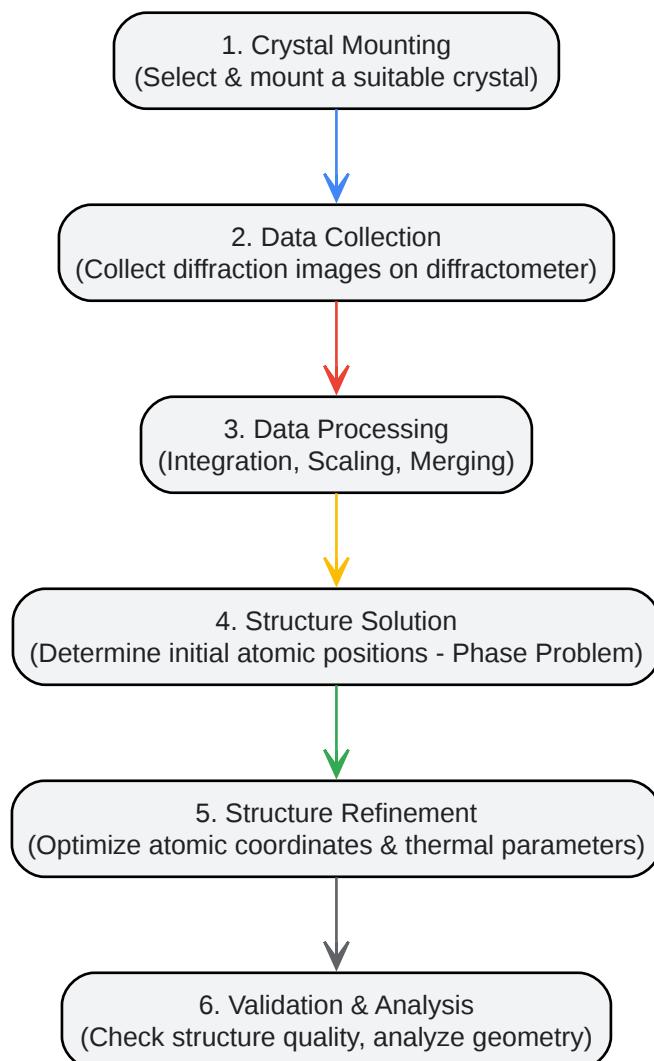
Growing a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. The goal is to create a supersaturated solution from which the solute molecules slowly deposit in a highly ordered, three-dimensional lattice.[7] Purity of the compound is critical; residual impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[8]

General Principles and Methods

Several techniques can be employed, with the choice depending on the compound's solubility and stability.[6][9]

- Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]
- Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or below.[6]
- Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]





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